Cas no 944906-08-5 (1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)-)

1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)- Chemical and Physical Properties
Names and Identifiers
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- AKOS013084386
- AB57247
- 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
- 3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBALDEHYDE
- 944906-08-5
- 1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)-
-
- Inchi: 1S/C9H5FN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-5H
- InChI Key: CJOFSDMXTFTGIL-UHFFFAOYSA-N
- SMILES: O1C(C=O)=NC(C2=CC=C(F)C=C2)=N1
Computed Properties
- Exact Mass: 192.03350557g/mol
- Monoisotopic Mass: 192.03350557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 56Ų
Experimental Properties
- Density: 1.374±0.06 g/cm3(Predicted)
- Boiling Point: 323.7±44.0 °C(Predicted)
- pka: -2.39±0.25(Predicted)
1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D655556-1g |
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde |
944906-08-5 | 95% | 1g |
$545 | 2025-02-25 | |
eNovation Chemicals LLC | D655556-1g |
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde |
944906-08-5 | 95% | 1g |
$545 | 2024-06-03 | |
eNovation Chemicals LLC | D655556-1g |
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde |
944906-08-5 | 95% | 1g |
$545 | 2025-02-21 |
1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)- Related Literature
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
Additional information on 1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)-
1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)-: A Comprehensive Overview
The compound 1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)- (CAS No. 944906-08-5) is a highly specialized organic compound with significant applications in the fields of chemistry and materials science. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. The presence of the carboxaldehyde group at position 5 and the 4-fluorophenyl substituent at position 3 imparts unique electronic and structural properties to this molecule.
Oxadiazoles are well-known for their stability and versatility in various chemical reactions. The 1,2,4-oxadiazole ring system is particularly interesting due to its ability to act as a scaffold for the synthesis of bioactive compounds. Recent studies have highlighted the potential of this compound in drug discovery, where its ability to form hydrogen bonds and its electron-deficient aromatic system make it an attractive candidate for designing molecules with specific pharmacological activities.
The synthesis of 1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)- involves a multi-step process that typically begins with the preparation of the corresponding oxadiazole derivative. Researchers have explored various methodologies to optimize the synthesis pathway, including the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency. These advancements have not only improved the yield but also reduced the environmental footprint of the synthesis process.
In terms of applications, this compound has shown promise in the field of materials science. Its ability to form coordination complexes with metal ions has led to its use in designing novel materials for sensing applications. For instance, recent studies have demonstrated that this compound can be incorporated into polymer matrices to create sensors capable of detecting trace amounts of heavy metal ions in aqueous solutions. The fluorophenyl substituent plays a crucial role in enhancing the sensitivity and selectivity of these sensors.
Another area where this compound has garnered significant attention is in the development of advanced coatings and surface treatments. The oxadiazole ring's inherent stability and resistance to environmental degradation make it ideal for use in high-performance coatings that require exceptional durability. Researchers have also explored its potential as a corrosion inhibitor for metals, leveraging its ability to form protective films on metal surfaces.
From a biological standpoint, 1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)- has been investigated for its antimicrobial properties. Studies have shown that this compound exhibits potent activity against a range of bacterial and fungal pathogens. The mechanism behind this activity is attributed to its ability to disrupt cellular membranes and inhibit key enzymatic processes essential for microbial survival.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its electronic structure and reactivity patterns, enabling researchers to predict its behavior in various chemical environments. These studies have also paved the way for the design of derivatives with improved bioavailability and efficacy.
In conclusion, 1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)- (CAS No. 944906-08-5) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing scientific innovation.
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